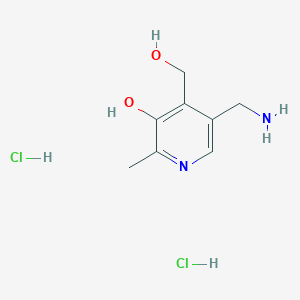

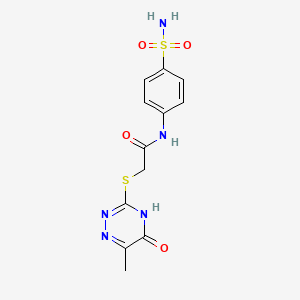

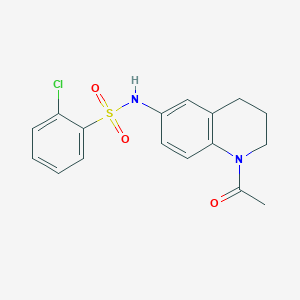

![molecular formula C24H22FN3O2S2 B2493704 N-(4-丁基苯基)-2-{[3-(2-氟苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代基}乙酰胺 CAS No. 1260952-88-2](/img/structure/B2493704.png)

N-(4-丁基苯基)-2-{[3-(2-氟苯基)-4-氧代-3,4-二氢噻吩并[3,2-d]嘧啶-2-基]硫代基}乙酰胺

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Synthesis Analysis

The synthesis of compounds related to N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide involves intricate processes, often starting from specific anilines or pyrimidines as precursors. For instance, the use of 4-fluoro-aniline and ethyl 3-amino-4,4,4-trifluoro-but-2-enoate as starting materials has been documented in the design and synthesis of closely related compounds, demonstrating the complexity and variety of approaches in synthesizing these molecules (Wu et al., 2011).

Molecular Structure Analysis

Molecular structure analysis through crystallographic studies shows that compounds within this category often exhibit a folded conformation around specific atoms, indicating intramolecular interactions that stabilize their structure. For example, the folded conformation around the methylene C atom of the thioacetamide bridge in related compounds highlights the importance of intramolecular N—H⋯N hydrogen bonds (Subasri et al., 2016).

科学研究应用

Dual Inhibitory Activity on Enzymes

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide and its analogs have been studied for their potent dual inhibitory activity against key enzymes such as thymidylate synthase (TS) and dihydrofolate reductase (DHFR). These enzymes are crucial for DNA synthesis and cell division, making this compound and its derivatives valuable for research into cancer treatments and the development of antifolate drugs. One classical antifolate, in particular, showed excellent inhibition of human DHFR and was also a potent inhibitor of the growth of several tumor cells in culture, highlighting its potential as an antitumor agent (Gangjee et al., 2007).

Molecular Structure and Interactions

The molecular structure and interactions of these compounds have been a subject of interest in various studies. For instance, the crystal structures of related 2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamides have been determined, providing insights into their conformation and intramolecular hydrogen bonding, which stabilizes their folded structure. Such studies are crucial for understanding how these compounds interact with biological targets and can inform the design of more effective derivatives (Subasri et al., 2016).

Anticancer Activity

The synthesis and evaluation of antitumor activity of new derivatives, particularly thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives, have shown promising results. Some of these compounds displayed potent anticancer activity, comparable to that of known chemotherapy drugs, against various human cancer cell lines. This suggests potential applications in developing new chemotherapeutic agents (Hafez & El-Gazzar, 2017).

Antithrombotic Properties

Research into the antithrombotic properties of derivatives has highlighted their potential in preventing blood clots. One study on a novel thrombin inhibitor showed significant antithrombotic effects in animal models, suggesting applications in treating or preventing conditions related to thrombosis (Lorrain et al., 2003).

Glutaminase Inhibition

The investigation into compounds such as BPTES analogs for their glutaminase inhibitory activity has opened new avenues for cancer research. Glutaminase is an enzyme involved in glutamine metabolism, which is critical for the growth of certain cancer cells. By inhibiting this enzyme, these compounds can attenuate the growth of cancer cells, offering a potential therapeutic strategy for cancer treatment (Shukla et al., 2012).

属性

IUPAC Name |

N-(4-butylphenyl)-2-[3-(2-fluorophenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanylacetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22FN3O2S2/c1-2-3-6-16-9-11-17(12-10-16)26-21(29)15-32-24-27-19-13-14-31-22(19)23(30)28(24)20-8-5-4-7-18(20)25/h4-5,7-14H,2-3,6,15H2,1H3,(H,26,29) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PLACLRBPILXHPK-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)NC(=O)CSC2=NC3=C(C(=O)N2C4=CC=CC=C4F)SC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22FN3O2S2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.6 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-(4-butylphenyl)-2-{[3-(2-fluorophenyl)-4-oxo-3,4-dihydrothieno[3,2-d]pyrimidin-2-yl]sulfanyl}acetamide | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

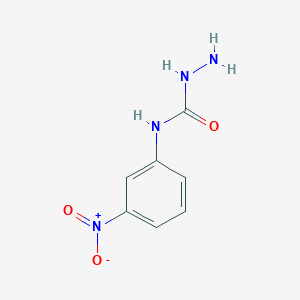

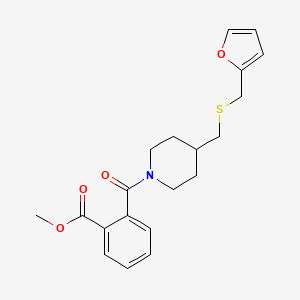

![Methyl (10-methyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)carbamate](/img/structure/B2493624.png)

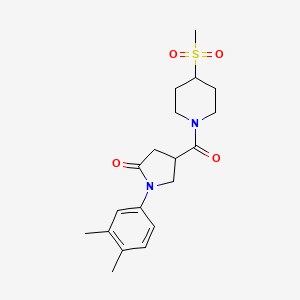

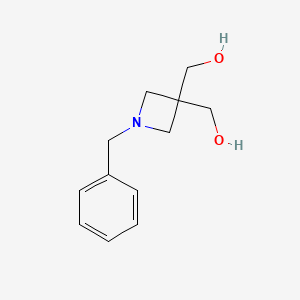

![N-(5-methoxybenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2493631.png)

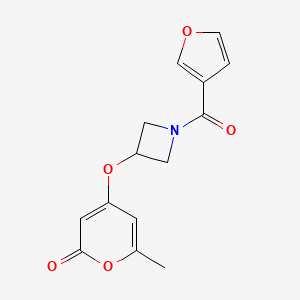

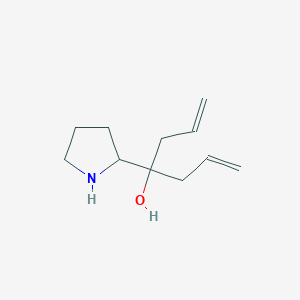

![[4-(2H-1,3-Benzodioxol-5-yl)butan-2-yl]hydrazine dihydrochloride](/img/structure/B2493637.png)

![5-methyl-3-(4-methylphenyl)-N-pentylpyrazolo[1,5-a]pyrimidin-7-amine](/img/structure/B2493638.png)

![7-[(E)-but-2-enyl]-8-[(2-chlorophenyl)methylsulfanyl]-3-methylpurine-2,6-dione](/img/structure/B2493640.png)